Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Nomenclature and Structural Identification of Ethyl 3-Bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Systematic IUPAC Name Derivation and CAS Registry Analysis
The IUPAC name This compound follows systematic nomenclature rules for fused heterocyclic systems. The parent structure, imidazo[1,2-a]pyridine , consists of a pyridine ring fused to an imidazole moiety at positions 1 and 2 of the pyridine. Substituents are numbered based on the fused ring system:
- Bromo at position 3 (pyridine ring)
- Fluoro at position 5 (pyridine ring)
- Ethyl carboxylate at position 2 (imidazole ring).
The CAS Registry Number 2177263-64-6 uniquely identifies this compound, distinguishing it from positional isomers such as ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The registry entry confirms the substitution pattern and molecular connectivity through structural validation algorithms.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2177263-64-6 | |
| IUPAC Name | This compound | |
| Alternative Names | MFCD31652277 |
Molecular Formula and Weight Computational Verification
The molecular formula C₁₀H₈BrFN₂O₂ derives from the summation of atomic constituents:
- C₁₀ : 10 carbons (pyridine, imidazole, ethyl ester)
- H₈ : 8 hydrogens
- Br : 1 bromine
- F : 1 fluorine
- N₂ : 2 nitrogens (imidazole and pyridine)
- O₂ : 2 oxygens (carboxylate group).
The molecular weight is 287.08 g/mol , computed as:
$$
\text{MW} = (12.01 \times 10) + (1.01 \times 8) + 79.90 + 19.00 + (14.01 \times 2) + (16.00 \times 2) = 287.08 \, \text{g/mol}
$$
This matches PubChem’s mass spectrometry data for related imidazo[1,2-a]pyridine derivatives.
Table 2: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 8 | 1.01 | 8.08 |
| Br | 1 | 79.90 | 79.90 |
| F | 1 | 19.00 | 19.00 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 287.08 |
SMILES Notation Interpretation and Isomeric Considerations
The SMILES notation CCOC(=O)C1=C(N2C=CC(=C(F)C=C2)N1)Br encodes the compound’s structure unambiguously:
- CCOC(=O) : Ethyl ester group at position 2.
- C1=C(...)Br : Bromine substituent at position 3.
- N2C=CC(=C(F)C=C2) : Fluorine at position 5 within the pyridine ring.
Isomeric differentiation arises from substituent positioning. For example:
- Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2379918-49-5) swaps bromine and fluorine positions.
- Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CID 139026963) places fluorine at position 7.
The imidazo[1,2-a]pyridine scaffold’s rigidity limits conformational isomerism but permits regioisomerism based on halogen placement.
Table 3: Isomeric Variants
| Isomer | Substituent Positions | CAS Number |
|---|---|---|
| Ethyl 3-bromo-5-fluoro- | 3-Br, 5-F | 2177263-64-6 |
| Ethyl 5-bromo-3-fluoro- | 5-Br, 3-F | 2379918-49-5 |
| Ethyl 3-bromo-7-fluoro- | 3-Br, 7-F | 139026963 |
Properties
Molecular Formula |
C10H8BrFN2O2 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
CVKNWIFEEQAYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2F)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation Reaction
A prominent and efficient method involves microwave-assisted synthesis, which enhances reaction rates and yields. According to research on disubstituted imidazo[1,2-a]pyridines, the preparation uses:
- Starting materials: 2-aminopyridines (substituted at position 5 with fluorine) and ethyl 2-chloroacetoacetate.
- Solvent: Ethanol.
- Reaction conditions: Microwave heating at 120 °C for approximately 20 minutes.
- Work-up: After cooling, the reaction mixture is poured into cold water, stirred, and the precipitate filtered and dried.
This method yields the target compound in moderate to good yields (around 59-61%) depending on the exact substituents on the pyridine ring and the alkyl group on the acetoacetate ester.
Two-Step One-Pot Synthesis via Formamidine Intermediate
An alternative approach involves a two-step one-pot synthesis:
- Formation of formamidine intermediate: Reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 65 °C for 2 hours.
- Cyclization with ethyl bromoacetate: Addition of base (e.g., sodium bicarbonate) and ethyl bromoacetate, followed by heating at 85 °C until completion.
The crude product is extracted, dried, and purified by silica gel chromatography to afford ethyl imidazo[1,2-a]pyridine-3-carboxylates with various substituents, including bromo and fluoro groups.
General Notes on Halogenation and Esterification
- The bromo substituent at position 3 is typically introduced via the use of bromo-substituted acetoacetate derivatives or by direct bromination of the imidazo[1,2-a]pyridine intermediate.
- The fluorine atom at position 5 is incorporated by using 5-fluoro-2-aminopyridine as the starting amine.
- Ester groups are installed through the use of ethyl esters of acetoacetates or by esterification of carboxylic acid intermediates.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | 2-aminopyridine (5-fluoro), ethyl 2-chloroacetoacetate, EtOH, MW heating | 120 °C | 20 min | 59-61 | Microwave-assisted, ethanol solvent |
| One-pot synthesis (formamidine intermediate) | 2-aminopyridine, DMF-DMA in DMF, then NaHCO3, ethyl bromoacetate | 65 °C (step 1), 85 °C (step 2) | 2 h + until completion | Moderate to high | Purification by silica gel chromatography |
| Bromination (if post-cyclization) | NBS or other brominating agents | Variable | Variable | Variable | Alternative to using bromo-substituted acetoacetate |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating while maintaining or improving yields.
- The choice of base and solvent in the cyclization step is critical for optimal yield and purity. Sodium bicarbonate in DMF has been shown effective in one-pot syntheses.
- The presence of electron-withdrawing fluorine substituents on the pyridine ring influences reactivity and regioselectivity during ring closure and halogenation steps.
- Purification typically involves silica gel column chromatography using petroleum ether and ethyl acetate mixtures to achieve high purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .
Scientific Research Applications
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
Uniqueness
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various synthetic and research applications .
Biological Activity
Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 287.08 g/mol. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity, making it a candidate for drug development (see Table 1 for structural comparisons).
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Imidazo[1,2-a]pyridine ring with Br and F | Potential for high binding affinity |
| Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Similar halogenation pattern | Different position of fluorine |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromine at a different position | Potentially different biological activity |
| Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine instead of bromine | Variation in reactivity due to halogen type |
Research indicates that this compound interacts with various biological targets through enzyme inhibition and modulation of signaling pathways. The compound's halogen substituents are believed to enhance its binding affinity to specific receptors and enzymes.
Enzyme Inhibition Studies
A study focusing on the compound's activity against Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) revealed that it acts as a weak inhibitor with significant inhibition percentages at varying concentrations. Specifically, it showed approximately 78% inhibition at 10 µM and 20% at 1 µM in an aminoacylation assay (PMC5120670) . This suggests potential applications in treating diseases such as human African trypanosomiasis.
Case Studies
Case Study 1: Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition
In a high-throughput screening assay, this compound was evaluated for its inhibitory effects on TbMetRS. The compound was identified as a promising lead for further optimization due to its structural similarities to known inhibitors while demonstrating moderate potency.
Case Study 2: Antiparasitic Activity
Further investigations into the antiparasitic properties of the compound revealed promising results against various parasitic kinases. The unique scaffold of the imidazo[1,2-a]pyridine structure allows for targeted modifications that could enhance activity against specific parasites (ResearchGate) .
Comparative Analysis with Similar Compounds
To assess the biological activity of this compound relative to structurally similar compounds, several studies have been conducted. The following table summarizes key findings:
| Compound | IC50 (µM) | Biological Target | Activity Level |
|---|---|---|---|
| This compound | ~10 | TbMetRS | Moderate |
| Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | ~15 | TbMetRS | Moderate |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | ~20 | Various kinases | Lower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
